3,4-二氢-2H-1-苯并吡喃-4-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

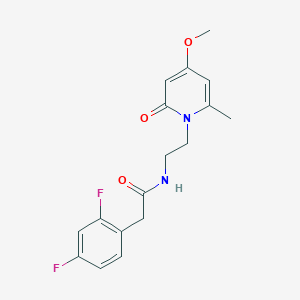

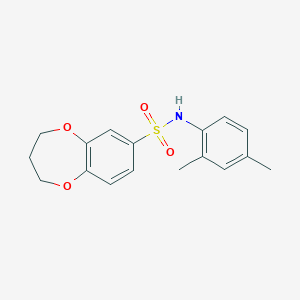

3,4-dihydro-2H-1-benzopyran-4-thiol is a chemical compound that belongs to the class of organic compounds known as benzopyrans. These compounds contain a benzene ring fused to a pyran ring which is a six-membered heterocyclic ring containing one oxygen atom. The specific structure of 3,4-dihydro-2H-1-benzopyran-4-thiol is not directly discussed in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are extensively studied.

Synthesis Analysis

The synthesis of related compounds involves various catalytic and reactive processes. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) is catalyzed by 1,3,5-Tris(hydrogensulfato) benzene, offering high yields and eco-friendly conditions . Another approach for synthesizing highly functionalized isothiochromenes and related compounds is through one-pot reactions involving carbanions and ring-transformation reactions . Additionally, Pd/Cu-catalyzed reactions have been used to prepare 2,3-dihydrothiopyran-4-one derivatives, showcasing the versatility of metal-catalyzed processes .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives is often characterized using various spectroscopic techniques. For example, a novel pyrazole derivative was characterized by FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structures of coumarin derivatives were confirmed spectroscopically and by elemental analyses .

Chemical Reactions Analysis

Benzopyran derivatives undergo a variety of chemical reactions. Photoinduced molecular transformations have been used to synthesize 3-substituted 3,4-dihydro-1H-benzo pyran-1-ones via radical and photochemical fragmentations . Cycloadditions and substitution reactions have also been reported, leading to the formation of complex products from simple precursors . Moreover, one-pot, multi-component condensation reactions have been employed to synthesize pyran-2-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. For instance, the thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis, and its molecular geometry and electronic structure were optimized using DFT calculations . The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride involved a series of reactions with good overall yield, indicating the practicality of the synthetic route . The reactivity of 3-halogeno-2H-1-benzopyran-2-ones with organometallic compounds was explored, leading to various alkylation and dehalogenation products .

科学研究应用

抗氧化特性

色酮类化合物,包括3,4-二氢-2H-1-苯并吡喃-4-硫醇衍生物,是人体饮食中发现的天然化合物,与重要的生理活性相关,如抗炎、抗糖尿病、抗肿瘤和抗癌作用。这些活性被认为与色酮类的抗氧化特性有关,有助于中和活性氧并切断自由基,从而可能延缓或抑制导致各种疾病的细胞损伤。色酮类的结构元素,如双键和羰基,对其自由基清除活性至关重要,而色酮核上的羟基甲基化或糖基化后观察到的电位降低(Yadav 等人,2014 年)。

抗癌作用

黄芩素及其衍生物因其抗癌活性而受到研究,特别是对肝细胞癌 (HCC)。黄芩素对癌症进展中涉及的各种生物过程产生影响,如细胞增殖、转移、凋亡和自噬。该化合物作为一种非毒性药物的潜力,可以减少副作用而不影响治疗效果,突出了其在癌症治疗中的重要性,表明需要在临床环境中进一步评估苯并吡喃衍生物(Bie 等人,2017 年)。

合成化学应用

苯并吡喃衍生物,包括 3,4-二氢-2H-1-苯并吡喃-4-硫醇,已显示出广泛的生物活性和治疗应用。苯并吡喃衍生物的结构特征与其理化性质相关,决定了其生物活性的程度,并支持其作为多种疾病的治疗剂的用途。本综述强调了苯并吡喃衍生物在设计新的、更有前途的分子中的合成潜力(Xiu 等人,2017 年)。

作用机制

Target of Action

Similar compounds have shown high affinity for 5-ht 1a and 5-ht 7 receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as the 5-ht 1a and 5-ht 7 receptors) to induce changes in cellular signaling pathways .

Biochemical Pathways

Compounds with similar structures have been found to influence serotonin signaling pathways, which can have downstream effects on mood, anxiety, and sleep .

Result of Action

Similar compounds have been found to modulate serotonin signaling, which can have effects on mood, anxiety, and sleep .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 3,4-dihydro-2H-1-benzopyran-4-thiol interacts with its targets and its overall stability .

属性

IUPAC Name |

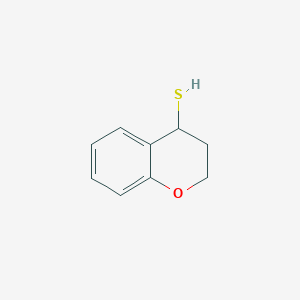

3,4-dihydro-2H-chromene-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBOSRJZNBKKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)